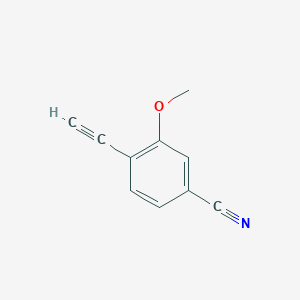
N-(3-Amino-4-chlorophenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for preparing N-(3-amino-4-chlorophenyl) acylamides involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride . Another method involves the esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenols, for example, are widely recognized for their environmental persistence and potential toxic effects. Studies have evaluated the impact of chlorophenols on aquatic environments, highlighting moderate to significant toxicity to fish upon long-term exposure and various degrees of bioaccumulation and persistence depending on environmental conditions (Krijgsheld & Gen, 1986). Similarly, research on parabens, which share a functional group similarity (benzoic acid derivatives) with benzamides, focuses on their occurrence, fate, and behavior in aquatic environments, underscoring their ubiquity and potential for endocrine disruption (Haman et al., 2015).
Pharmacological Applications
In the realm of pharmacology, compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-methylbenzamide, such as DEET (N,N-diethyl-3-methylbenzamide), have been extensively reviewed for their safety and efficacy as insect repellents. These studies provide insights into the pharmacokinetics, safety, and potential for adverse effects when used topically, highlighting the importance of formulation and application patterns for maximizing efficacy while minimizing risks (Qiu, Jun, & McCall, 1998).
Toxicology and Safety Assessment
Toxicological assessments of similar compounds offer valuable information on potential health impacts, environmental persistence, and safety considerations necessary for both environmental and human health contexts. For instance, the review of acetaminophen degradation by advanced oxidation processes discusses the formation of various by-products, their biotoxicity, and the need for further research to understand the ecological impacts of these substances (Qutob et al., 2022).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOAGTWFGIEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)


![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)
![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)
![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)
